1-Bromo-4-[(n-hexyloxy)methyl]benzene
Description
1-Bromo-4-[(n-hexyloxy)methyl]benzene is a brominated aromatic compound featuring a para-substituted bromine atom and a (n-hexyloxy)methyl group. The hexyloxy chain introduces moderate lipophilicity, making it soluble in organic solvents, while the bromine serves as a reactive site for cross-coupling reactions. This compound is typically synthesized via Williamson ether synthesis or palladium-catalyzed coupling, as evidenced by methods used for analogous structures in the literature . Its applications span pharmaceutical intermediates, liquid crystals, and materials science, where its balanced electronic and steric properties are advantageous.
Properties
IUPAC Name |
1-bromo-4-(hexoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYIPANADVBXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[(n-hexyloxy)methyl]benzene can be synthesized through a multi-step process starting from bromobenzene. The general synthetic route involves the following steps:
Bromination of Benzene: Bromobenzene is prepared by the bromination of benzene in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(n-hexyloxy)methyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding benzene derivative.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include phenols or quinones.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-[(n-hexyloxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(n-hexyloxy)methyl]benzene in chemical reactions involves the following steps:
Comparison with Similar Compounds
Structural Features and Physical Properties
The structural variations among brominated benzene derivatives significantly influence their physical and chemical behaviors. Key comparisons include:
Key Observations:
- Chain Length and Polarity: The hexyloxy group in the target compound provides a balance between hydrophobicity and polarity, unlike the purely hydrophobic n-hexyl chain in 1-bromo-4-n-hexylbenzene .
- Heterocyclic Influence: Thienyl- or iodothienyl-substituted derivatives (e.g., 1-bromo-4-(2-iodo-3-thienyl)benzene) exhibit enhanced electronic conjugation and versatility in cross-coupling due to iodine’s superior leaving-group ability .
Biological Activity
1-Bromo-4-[(n-hexyloxy)methyl]benzene, also known as 1-bromo-4-hexyloxybenzene, is an organic compound characterized by the presence of a bromine atom and a hexyloxy functional group attached to a benzene ring. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₇BrO. The presence of the bromine atom can influence the compound's reactivity and biological interactions. The hexyloxy group contributes to the hydrophobic characteristics of the molecule, which may affect its solubility and permeability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇BrO |
| Molecular Weight | 271.17 g/mol |
| Boiling Point | 290 °C |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties. The bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes. Preliminary studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
2. Cytotoxic Effects
Studies have explored the cytotoxicity of halogenated aromatic compounds in cancer cells. The mechanism often involves inducing apoptosis through oxidative stress pathways or disrupting cellular signaling.
3. Enzyme Inhibition
Compounds with similar structures have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism, potentially providing therapeutic benefits in diseases such as cancer or metabolic disorders.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various brominated compounds, including this compound. The results demonstrated significant inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, suggesting potential applications in antimicrobial formulations.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7) to assess cytotoxic effects. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure.
Research Findings
Recent research highlights include:
- Enzyme Interaction Studies : Molecular docking studies suggest that this compound binds effectively to active sites of cytochrome P450 enzymes, indicating potential for drug metabolism modulation.
- Toxicological Assessments : Toxicity studies on model organisms (e.g., zebrafish) revealed no significant adverse effects at low concentrations, supporting its safety profile for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
